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Abstract

Umbralisib (TGR-1202), an orally bioavailable kinase inhibitor, has garnered significant
attention for its unique dual-inhibitory mechanism targeting phosphatidylinositol 3-kinase delta
(PI3Kd) and casein kinase 1 epsilon (CK1g).[1][2][3] This dual activity profile distinguishes it
from other PI3K inhibitors and has been a key area of investigation in the treatment of
hematological malignancies.[4][5] This technical guide provides a comprehensive analysis of
the structure-activity relationship (SAR) of umbralisib tosylate, offering insights into the
chemical moieties crucial for its biological activity. The document summarizes quantitative
inhibitory data, details relevant experimental protocols, and utilizes visualizations to illustrate
key concepts, serving as a valuable resource for professionals in drug discovery and
development. Although initially granted accelerated approval by the FDA for the treatment of
relapsed or refractory marginal zone lymphoma and follicular lymphoma, it was later withdrawn
from the market due to safety concerns.[5][6]

Introduction: The Dual-Inhibitor Advantage

Umbralisib's therapeutic potential stems from its ability to simultaneously modulate two distinct
signaling pathways implicated in cancer cell proliferation, survival, and trafficking.[1][7]
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e PI3Kd Inhibition: The delta isoform of PI3K is predominantly expressed in hematopoietic cells
and plays a critical role in B-cell receptor (BCR) signaling, a pathway often dysregulated in
B-cell malignancies.[4] By selectively targeting PI3Kd, umbralisib disrupts downstream
signaling cascades, including the AKT pathway, leading to reduced B-cell proliferation and
survival.[8] Umbralisib exhibits high selectivity for the delta isoform over the alpha, beta, and
gamma isoforms of PI3K.[9]

o CKle Inhibition: Casein kinase 1 epsilon is involved in the regulation of various cellular
processes, including the Wnt/B-catenin pathway and the control of protein translation.
Inhibition of CK1e by umbralisib is thought to contribute to its anticancer effects, potentially
through the downregulation of oncoproteins.[1][3]

This dual-inhibitory action offers a multi-pronged attack on cancer cells and has been a focal
point in the design and development of next-generation kinase inhibitors.

Core Structure and Pharmacophore of Umbralisib

The chemical structure of umbralisib, (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-
pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, reveals a
complex arrangement of heterocyclic and aromatic moieties. The core pharmacophore can be
dissected into several key regions that are critical for its interaction with the kinase targets.

Figure 1: Chemical Structure of Umbralisib

Caption: Core scaffold of Umbralisib highlighting key functional groups.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive public dataset of umbralisib analogs with corresponding activity is not
available, SAR can be inferred from studies on related pyrazolo[3,4-d]pyrimidine-based PI3K
inhibitors and general principles of medicinal chemistry.

The Pyrazolo[3,4-d]pyrimidine Scaffold: Hinge Binding

The pyrazolo[3,4-d]pyrimidine core is a well-established "hinge-binder" motif in kinase
inhibitors. It mimics the adenine ring of ATP and forms crucial hydrogen bonds with the hinge
region of the kinase's ATP-binding pocket.
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e 4-Amino Group: The amino group at the C4 position is critical for forming a key hydrogen
bond with the backbone amide of a valine residue in the hinge region of PI3Kd. Loss or
significant modification of this group is expected to drastically reduce inhibitory activity.

Substitutions on the Pyrazole Ring (C3 Position):
Selectivity and Potency

The substituent at the C3 position of the pyrazole ring extends into a hydrophobic pocket of the
kinase, and modifications in this region significantly impact both potency and selectivity.

e 3-Fluoro-4-isopropoxyphenyl Group: This group in umbralisib is crucial for its high potency
and selectivity for PI3Kd. The isopropoxy group likely occupies a hydrophobic pocket, while
the fluorine atom can modulate electronic properties and metabolic stability. SAR studies on
similar inhibitors suggest that the size and nature of the alkoxy group can be varied to fine-
tune selectivity against other PI3K isoforms.

The N1-Substituent: Interaction with the Solvent-Front

The ethyl-chromenone moiety at the N1 position of the pyrazole ring projects towards the
solvent-exposed region of the ATP-binding site.

e (S)-Ethyl Group: The stereochemistry at this position is critical for optimal binding. The (S)-
configuration correctly orients the larger chromenone substituent.

o Chromen-4-one Moiety: This large, planar group likely engages in 1t-stacking and
hydrophobic interactions. The fluorine substitutions on the chromenone and the pendant
phenyl ring contribute to improved pharmacokinetic properties and may enhance binding
affinity.

Table 1: Inferred Structure-Activity Relationship for Umbralisib Analogs
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Quantitative Inhibitory Activity

Umbralisib has demonstrated potent and selective inhibition of PI3Kd in various assays.

Table 2: In Vitro Inhibitory Activity of Umbralisib
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Selectivit  Selectivit  Selectivit
Assay IC50 / Referenc
Target y Vs. y Vs. y Vs.
Type EC50
PI3Ka PI3KB PI3Ky
Enzyme 22.2 nM
PI3Kd& >1000-fold  >30-50-fold >15-50-fold [9]
Assay (IC50)
Cell-based 24.3 nM
PI3K3 - - [9]
Assay (EC50)
Cell-based 6.0 uM
CK1le - - [10]
Assay (EC50)

Signaling Pathways and Experimental Workflows
PI3Kd Signaling Pathway

The following diagram illustrates the central role of PI3Kd in B-cell signaling and the point of

intervention for umbralisib.
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Caption: Simplified PI3Kd signaling pathway in B-cells.

Experimental Workflow: ADP-Glo™ Kinase Assay for
PI3Kd Inhibition
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The ADP-Glo™ Kinase Assay is a common method to determine the potency of kinase
inhibitors. The following diagram outlines the general workflow.

1. Reaction Setup

Prepare PI3Kd enzyme,
substrate (PIP2), and buffer

v

Add enzyme, substrate,
and inhibitor to plate

Serially dilute Umbralisib

2. Kinase|Reaction

Gnitiate reaction with ATP)
Encubate at room temperature]

3. ADP Detection
Add ADP-Glo™ Reagent to
deplete remaining ATP
Add Kinase Detection Reagent
to convert ADP to ATP
[Measure Iuminescence}

4. Data Analysis

[Generate dose-response curva
[Calculate IC50 value)
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Caption: Workflow for determining PI3Kd inhibition using the ADP-Glo™ assay.

Detailed Experimental Protocols
PI3Kd Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the IC50 value of umbralisib against
PI3Kd.

Materials:

e Recombinant human PI3Kd (p1105/p85a)

e PIP2:PS lipid vesicles

o ADP-Glo™ Kinase Assay Kit (Promega)

e DTT

o Kinase buffer (e.g., 40 mM Tris-HCI pH 7.4, 50 mM NaCl, 3 mM MgCI2, 2 mM DTT)
e Umbralisib tosylate

« DMSO

o 384-well white assay plates

Procedure:

e Compound Preparation: Prepare a 10 mM stock solution of umbralisib tosylate in DMSO.
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response
curve.

o Kinase Reaction Mixture: Prepare a kinase reaction mixture containing PI3Kd enzyme and
PIP2:PS substrate in kinase buffer. The final enzyme and substrate concentrations should be
optimized for linear reaction kinetics.
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Assay Plate Setup: Add the serially diluted umbralisib or DMSO (vehicle control) to the wells
of a 384-well plate.

Enzyme Addition: Add the kinase reaction mixture to each well.

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP
concentration should be at or near the Km for PI3Kd.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60
minutes).

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-
Glo™ Reagent. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated
during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

Luminescence Reading: Measure the luminescent signal using a plate reader.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor
concentration and fit the data to a four-parameter logistic equation to determine the IC50
value.

CK1e Inhibition Assay (Radiometric Assay)

This protocol describes a general method for measuring CK1e activity using a radiolabeled

substrate.

Materials:

Recombinant human CKlg

Casein (dephosphorylated) as a substrate

[y-2P]ATP

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM [-glycerol-phosphate, 25 mM
MgClz, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
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e Umbralisib tosylate

« DMSO

e Phosphocellulose paper

e Phosphoric acid

 Scintillation counter

Procedure:

o Compound Preparation: Prepare serial dilutions of umbralisib tosylate in DMSO.

o Reaction Mixture: Prepare a reaction mixture containing kinase assay buffer, casein, and
umbralisib at various concentrations or DMSO (vehicle control).

o Enzyme Addition: Add recombinant CK1g to the reaction mixture.
e Reaction Initiation: Initiate the reaction by adding [y-3?P]ATP.

¢ Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes), ensuring the
reaction is in the linear range.

e Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto
phosphocellulose paper.

e Washing: Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 0.75%) to
remove unincorporated [y-32P]ATP.

» Scintillation Counting: Measure the amount of 32P incorporated into the casein substrate
using a scintillation counter.

» Data Analysis: Determine the percentage of inhibition for each umbralisib concentration
relative to the vehicle control and calculate the IC50 value by non-linear regression analysis.

Conclusion
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The structure-activity relationship of umbralisib tosylate is a complex interplay of its various
structural components. The pyrazolo[3,4-d]pyrimidine scaffold serves as a crucial hinge-binding
element, while the substituents at the C3 and N1 positions are key determinants of potency
and selectivity. The dual inhibition of PI3Kd and CK1e presents a unique therapeutic strategy,
and a thorough understanding of the SAR is essential for the design of future kinase inhibitors
with improved efficacy and safety profiles. The experimental protocols provided herein offer a
framework for the continued investigation and characterization of umbralisib and its analogs.
Further research focusing on the systematic modification of the umbralisib scaffold and the
comprehensive profiling of the resulting analogs against both PI3Kd and CK1e will be
invaluable in advancing the field of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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